molecular formula C18H13ClN2O3 B2544005 5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid CAS No. 312537-78-3

5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid

Cat. No.: B2544005
CAS No.: 312537-78-3
M. Wt: 340.76
InChI Key: OXRQDOKWGLWLCH-ZROIWOOFSA-N
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Description

"5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" is a synthetic organic compound known for its intricate structure and significant biological activities. The compound's unique framework encompasses a 4,5-dihydro-1H-pyrazole core fused with a benzylidene group and a chlorobenzoic acid moiety, suggesting its potential utility in various scientific fields such as medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" typically involves multi-step organic reactions. A general synthetic route begins with the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole with benzaldehyde derivatives under specific conditions to form the benzylidene-pyrazolone intermediate. This intermediate then reacts with a chlorobenzoic acid derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely leverage continuous flow chemistry to enhance reaction efficiency and yield. Methods such as solvent-free microwave-assisted synthesis or catalytic processes could be employed to optimize the synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

"5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" undergoes several types of chemical reactions:

  • Oxidation: : The pyrazole ring can be oxidized under controlled conditions to form corresponding oxidized derivatives.

  • Reduction: : The benzylidene group can undergo reduction reactions to yield the fully reduced benzyl derivatives.

  • Substitution: : The chlorobenzoic acid moiety can partake in nucleophilic substitution reactions, allowing for modifications at the chlorine site.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Sodium borohydride (NaBH4) in an alcoholic solvent.

  • Substitution: : Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

The major products from these reactions depend on the specific conditions but typically include various benzylidene-pyrazole derivatives and substituted benzoic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique structure facilitates the exploration of new reaction mechanisms and pathways.

Biology

The compound exhibits potential as a bioactive molecule, with studies indicating antimicrobial and anti-inflammatory properties. It’s a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s derivatives are explored for their pharmacological effects, such as anticancer, antiviral, and antifungal activities. Research is ongoing to elucidate its efficacy and mechanism of action in treating various diseases.

Industry

In the material sciences, this compound’s properties are leveraged to develop new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The biological activity of "5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" is attributed to its interaction with various molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For instance, it may inhibit a specific enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity. Detailed studies are required to pinpoint the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole derivatives: : These compounds share a similar core structure but differ in the substituents attached, affecting their reactivity and biological properties.

  • Chlorobenzoic acid derivatives: : These compounds are primarily used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets "5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" apart is its dual functionality, combining the reactive benzylidene-pyrazole and chlorobenzoic acid moieties. This dual nature enhances its reactivity and potential biological activities compared to simpler analogs.

Properties

IUPAC Name

5-[(4Z)-4-benzylidene-3-methyl-5-oxopyrazol-1-yl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c1-11-14(9-12-5-3-2-4-6-12)17(22)21(20-11)13-7-8-16(19)15(10-13)18(23)24/h2-10H,1H3,(H,23,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRQDOKWGLWLCH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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